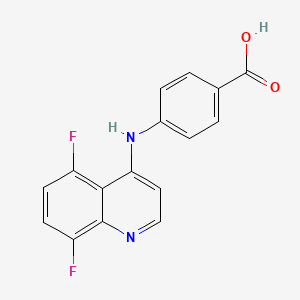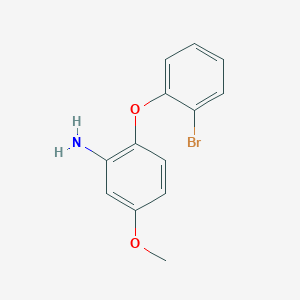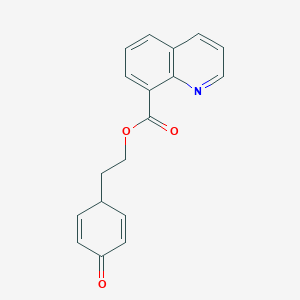
6-Chloro-2-(trichloromethyl)quinazolin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-2-(トリクロロメチル)キナゾリン-4(1H)-オンは、キナゾリンオン系に属するヘテロ環式化合物です。キナゾリンオンは、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されています。この特定の化合物は、クロロ基とトリクロロメチル基を特徴としており、これらは化学反応性と生物学的特性に影響を与える可能性があります。
2. 製法
合成経路と反応条件
6-クロロ-2-(トリクロロメチル)キナゾリン-4(1H)-オンの合成は、通常、特定の条件下での適切な前駆体の環化を伴います。一般的な方法の1つは、2-アミノベンゾニトリルとトリクロロアセチルクロリドを塩基の存在下で反応させ、続いて環化させてキナゾリンオンコアを形成する方法です。反応条件は、通常、制御された温度とジクロロメタンまたはクロロホルムなどの溶媒の使用を必要とします。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模で行われます。このプロセスは、収率と純度を最適化するために、通常、連続フロー反応器と自動システムを組み合わせて、一貫した生産を保証します。触媒と結晶化やクロマトグラフィーなどの高度な精製技術も使用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with trichloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.
化学反応の分析
反応の種類
6-クロロ-2-(トリクロロメチル)キナゾリン-4(1H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: クロロ基は、アミンやチオールなどの求核剤によって置換される可能性があります。
還元反応: トリクロロメチル基は、特定の条件下でジクロロメチル基またはメチル基に還元される可能性があります。
酸化反応: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化される可能性があります。
一般的な試薬と条件
置換: 極性非プロトン性溶媒中のナトリウムヒドリド (NaH) や炭酸カリウム (K2CO3) などの試薬。
還元: リチウムアルミニウムヒドリド (LiAlH4) やパラジウム触媒を用いた水素ガス (H2) などの試薬。
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬。
主な生成物
置換: クロロ基を置換した、さまざまな置換基を持つ誘導体の生成。
還元: トリクロロメチル基が還元された化合物の生成。
酸化: 追加の酸素含有官能基を持つキナゾリンオン誘導体の生成。
4. 科学研究への応用
6-クロロ-2-(トリクロロメチル)キナゾリン-4(1H)-オンは、さまざまな科学研究用途で研究されてきました。これらには、以下が含まれます。
化学: より複雑な分子の合成のためのビルディングブロックとして使用される。
生物学: 抗菌剤や抗真菌剤としての可能性が調査されている。
医学: 抗腫瘍活性や抗痙攣活性など、潜在的な治療効果について探求されている。
産業: 農薬やその他の工業製品の開発に使用されている。
科学的研究の応用
6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including antitumor and anticonvulsant activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
6-クロロ-2-(トリクロロメチル)キナゾリン-4(1H)-オンの作用機序には、特定の分子標的との相互作用が関与しています。クロロ基とトリクロロメチル基は、酵素や受容体への結合親和性を高め、その活性を阻害または調節することにつながります。この化合物は、DNA複製、タンパク質合成、またはシグナル伝達経路などの細胞プロセスを妨げ、その生物学的効果に寄与する可能性があります。
類似化合物との比較
類似化合物
- 6-クロロ-2-(トリフルオロメチル)キナゾリン-4-アミン
- 6-クロロ-2-(メチル)キナゾリン-4(1H)-オン
- 6-クロロ-2-(エチル)キナゾリン-4(1H)-オン
独自性
6-クロロ-2-(トリクロロメチル)キナゾリン-4(1H)-オンは、トリクロロメチル基の存在により、その化学反応性と生物学的特性に大きな影響を与えるため、独特です。この基は、化合物の安定性と親油性を高め、さまざまな用途における有効性を、異なる置換基を持つ類似化合物と比較して向上させる可能性があります。
特性
CAS番号 |
19806-86-1 |
|---|---|
分子式 |
C9H4Cl4N2O |
分子量 |
297.9 g/mol |
IUPAC名 |
6-chloro-2-(trichloromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4Cl4N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) |
InChIキー |
ASFXDUJGXVYDJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)



![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


